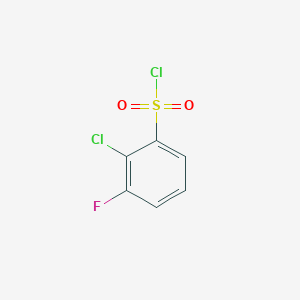

2-Chloro-3-fluorobenzenesulfonyl chloride

Descripción general

Descripción

2-Chloro-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the second and third positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2-chloro-3-fluorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process can be summarized as follows:

Starting Material: 2-Chloro-3-fluorobenzene

Sulfonylating Agent: Chlorosulfonic acid

Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually below 50°C, to prevent decomposition of the product.

The reaction proceeds as follows:

C6H4ClF+HSO3Cl→C6H3ClFO2S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactors where the reaction conditions are meticulously controlled to ensure high yield and purity of the product. The process includes steps such as:

Raw Material Handling: Ensuring the purity of 2-chloro-3-fluorobenzene and chlorosulfonic acid.

Reaction Control: Maintaining optimal temperature and pressure conditions.

Product Isolation: Using distillation or crystallization techniques to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Produced via oxidation reactions.

Sulfonate Esters: Result from reactions with alcohols.

Aplicaciones Científicas De Investigación

Applications Overview

2-Chloro-3-fluorobenzenesulfonyl chloride is primarily utilized in the following areas:

-

Pharmaceutical Synthesis

- It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other serious diseases. The sulfonyl chloride moiety is known for its reactivity, allowing for the formation of sulfonamides which are crucial in drug development.

-

Agrochemical Development

- The compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonylurea derivatives makes it valuable in developing potent weed control agents.

-

Enzyme Inhibition Studies

- Compounds containing sulfonyl chloride groups often exhibit significant biological properties, including enzyme inhibition. Research indicates that this compound may enhance lipophilicity and biological activity, making it suitable for medicinal chemistry applications.

Data Tables

-

Antitumor Activity

- Research has demonstrated that derivatives synthesized from this compound exhibit promising antitumor activity. For instance, a study published in Journal of Medicinal Chemistry highlighted a novel compound derived from this sulfonyl chloride that showed significant cytotoxic effects against various cancer cell lines.

-

Development of Herbicides

- A case study focused on the synthesis of sulfonylurea herbicides from this compound demonstrated its effectiveness in controlling specific weed species without harming crops. Field trials indicated a substantial reduction in weed biomass when applied at optimal concentrations.

Mecanismo De Acción

The mechanism of action of 2-chloro-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

3-Fluorobenzenesulfonyl chloride: Has the fluorine atom at a different position, affecting its reactivity and the types of products formed.

2-Chlorobenzenesulfonyl chloride: Lacks the fluorine substituent, which influences its chemical properties and applications.

Uniqueness

2-Chloro-3-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for the formation of a diverse range of derivatives, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2-Chloro-3-fluorobenzenesulfonyl chloride (CAS No. 504424-79-7) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H4ClFOS

- Molecular Weight : 196.61 g/mol

- Structure : The compound features a chloro and a fluorine substituent on a benzene ring, which contributes to its reactivity and biological properties.

This compound primarily functions as an inhibitor of IRE1α (Inositol-Requiring Enzyme 1 alpha), a key player in the unfolded protein response (UPR). This enzyme is crucial for cellular adaptation under stress conditions, such as those encountered in cancer cells. The inhibition of IRE1α can lead to:

- Blocking dimerization : Preventing the formation of active IRE1α dimers, which are necessary for its kinase and RNase activities.

- Modulating ER stress response : By inhibiting IRE1α, the compound can induce apoptosis in cancer cells by disrupting their ability to handle ER stress effectively .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound led to reduced viability of several cancer cell lines, including breast and pancreatic cancer cells. The mechanism was attributed to the induction of apoptosis through ER stress pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- IRE1α Inhibition : Studies have shown that it selectively binds to IRE1α, inhibiting its auto-phosphorylation and RNase activity, which are critical for tumor cell survival under stress conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Chloro-4-fluorobenzenesulfonyl chloride | Moderate anticancer activity | Similar IRE1α inhibition |

| 3-Fluorobenzenesulfonyl chloride | Limited activity reported | Non-specific enzyme inhibition |

Research Findings

The following key findings summarize the current understanding of the biological activity of this compound:

- Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancerous cells compared to normal cells, highlighting its potential as a targeted therapy.

- Potential for Combination Therapies : It may enhance the efficacy of existing treatments when used in combination with other chemotherapeutic agents by synergistically inducing ER stress .

- Future Directions : Ongoing research aims to refine the synthesis and improve the selectivity and potency of this compound against various cancer types.

Propiedades

IUPAC Name |

2-chloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUJGYPYRWDTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.